Product packaging for 1'H-[1,4'-bipyrazol]-4-amine(Cat. No.:CAS No. 1177292-57-7)

1'H-[1,4'-bipyrazol]-4-amine

Cat. No.: B1385279
CAS No.: 1177292-57-7
M. Wt: 149.15 g/mol
InChI Key: HNXSDOBNTDWQSA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bipyrazole Chemistry

The chemistry of pyrazoles, the parent heterocycle of bipyrazoles, has a rich history dating back to the late 19th century. The German chemist Ludwig Knorr first synthesized pyrazole (B372694) in 1883. Since then, the pyrazole scaffold has become a subject of intense study due to its versatile reactivity and significant biological activities. Bipyrazoles, which consist of two interconnected pyrazole rings, represent a logical evolution of this research. The first synthesis of a bipyrazole derivative was reported in 1893. researchgate.net Over the decades, synthetic methodologies have advanced significantly, allowing for the creation of a wide array of bipyrazole isomers with diverse substitution patterns. These developments have been driven by the quest for new molecules with unique chemical properties and applications in various scientific fields.

Significance of Pyrazole and Bipyrazole Scaffolds in Chemical Research

Pyrazole and bipyrazole scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov This term denotes molecular frameworks that are capable of binding to multiple biological targets, leading to a broad range of pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties, among others. nih.gov Bipyrazoles, with their expanded and more complex structures, offer additional opportunities for molecular recognition and have shown significant potential as anti-inflammatory, anticancer, and immunomodulatory agents. sci-hub.se Their ability to act as ligands for metal ions has also led to their use in the development of catalysts and functional materials. sci-hub.se

Overview of Nitrogen-Rich Heterocyclic Systems in Synthetic Chemistry

Nitrogen-rich heterocyclic systems are a class of organic compounds characterized by the presence of multiple nitrogen atoms within their ring structures. These compounds, including pyrazoles, triazoles, and tetrazoles, are of immense importance in synthetic chemistry. mdpi.com The high nitrogen content often imparts unique electronic properties, thermal stability, and a high heat of formation, making them valuable in the development of energetic materials. researchgate.net Furthermore, the nitrogen atoms can act as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition in biological systems and for the design of self-assembling materials. mdpi.com More than three-quarters of all drugs approved by the FDA contain nitrogen heterocyclic moieties, underscoring their significance. nih.gov

Rationale for Investigating 1'H-[1,4'-bipyrazol]-4-amine

The investigation into this compound is predicated on the established importance of its constituent parts: the 4,4'-bipyrazole core and the 4-amino-pyrazole moiety. The 4,4'-bipyrazole linkage provides a rigid and linear scaffold that is highly sought after in materials science, particularly for the construction of metal-organic frameworks (MOFs). mdpi.comnih.gov These porous materials have applications in gas storage, separation, and catalysis.

The introduction of an amino group at the 4-position of one of the pyrazole rings is a key functionalization. The amino group can serve several purposes:

Modulating Electronic Properties: The amino group is an electron-donating group, which can influence the electronic character of the bipyrazole system, potentially affecting its photophysical properties or its behavior as a ligand.

Providing a Site for Further Functionalization: The amino group is a versatile handle for further chemical modification, allowing for the attachment of other functional groups to tailor the molecule's properties for specific applications.

Enhancing Biological Activity: Aminopyrazoles and aminobipyrazoles have been investigated for their biological activities, including anti-inflammatory and antibacterial properties. sci-hub.seresearchgate.net The amino group can participate in crucial hydrogen bonding interactions with biological macromolecules.

Therefore, this compound represents a promising building block for the development of new functional materials and potentially bioactive compounds.

Detailed Research Findings

While specific research data for this compound is not widely available in the public domain, its properties and potential can be inferred from studies on closely related compounds.

Synthetic Approaches

The synthesis of this compound would likely involve a multi-step process, drawing from established methods for constructing 4,4'-bipyrazoles and introducing a 4-amino group. One plausible route could involve the palladium-catalyzed homocoupling of a protected 4-aminopyrazole boronic ester or a similar derivative. sci-hub.sersc.org Alternatively, a pre-formed 4,4'-bipyrazole could be functionalized, for example, through nitration followed by reduction to the amine.

Recent advances have focused on more sustainable and efficient synthetic methods. Catalyst-free approaches for the synthesis of 4,4'-bipyrazole derivatives under mild conditions, including in continuous flow processes, have been developed. researchgate.net

The table below outlines some general synthetic methods that could be adapted for the synthesis of this compound.

Synthetic Method Description Potential Application to Target Compound Reference
Palladium-Catalyzed Homocoupling Oxidative homocoupling of pyrazole boronic esters in the presence of a palladium catalyst.A protected 4-aminopyrazole-boronic ester could be homocoupled to form the 4,4'-bipyrazole backbone. sci-hub.sersc.org
Dimerization of Hydroxypyrazoles Reaction of 5-hydroxypyrazole-4-carboxylates in refluxing thionyl chloride to form 4,4'-bipyrazolones, which can be converted to 4,4'-bipyrazoles.A multi-step route starting from a suitably substituted hydroxypyrazole. nih.gov
Synthesis from Vinyl Azides Reaction of vinyl azides with hydrazines to form polysubstituted 4-aminopyrazoles.Could be explored for the synthesis of the 4-aminopyrazole precursor. mdpi.com
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation between a 4-halopyrazole and an amine.Could be used to introduce the amino group onto a pre-formed 4-halo-4,4'-bipyrazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C) Solubility
4,4'-Bipyrazole C₆H₆N₄134.14Solid>300Sparingly soluble in common organic solvents
4-Aminopyrazole C₃H₅N₃83.09Solid83-85Soluble in polar solvents
This compound (Predicted) C₆H₇N₅149.16Likely a solidExpected to be highSolubility will depend on the solvent

Note: The data for this compound is predicted based on the properties of its constituent parts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B1385279 1'H-[1,4'-bipyrazol]-4-amine CAS No. 1177292-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrazol-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-1-10-11(4-5)6-2-8-9-3-6/h1-4H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXSDOBNTDWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 H 1,4 Bipyrazol 4 Amine and Analogues

Retrosynthetic Analysis of the Bipyrazole-4-amine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inillinois.edu For the 1'H-[1,4'-bipyrazol]-4-amine core, two primary disconnections are strategically considered to simplify the structure.

The first and most logical disconnection is the C4-N1' bond that links the two pyrazole (B372694) rings. This imaginary bond cleavage leads to two key synthons: a nucleophilic 4-aminopyrazole derivative and an electrophilic pyrazole synthon activated at the N1 position. ias.ac.in The synthetic equivalents for these synthons would be a 4-aminopyrazole and a pyrazole bearing a suitable leaving group on the N1 nitrogen, or more commonly, a pyrazole that can be activated for N-arylation at a C4 position of another pyrazole ring.

A second disconnection can be made at the C4-NH₂ bond of the 4-aminopyrazole ring. This approach suggests a precursor such as a 1'H-[1,4'-bipyrazol]-4-yl halide or triflate, which could then be subjected to amination. This strategy, however, relies on the successful prior construction of the bipyrazole skeleton.

A third approach involves building one of the pyrazole rings onto the other. For instance, a retrosynthetic path could involve disconnecting the second pyrazole ring, leading back to a 4-(hydrazinyl)pyrazole precursor and a 1,3-dicarbonyl compound, which would cyclize to form the desired bipyrazole structure. researchgate.net

Classical Approaches to Bipyrazole Synthesis

Traditional methods for forming bipyrazole skeletons have laid the groundwork for more advanced strategies. These often involve condensation reactions or early forms of coupling reactions. nih.gov

One of the most fundamental methods for constructing pyrazole rings, which can be extended to bipyrazoles, is the Knorr pyrazole synthesis. chim.it This involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To synthesize a 1'H-[1,4'-bipyrazole], this would typically involve reacting a pyrazolyl-hydrazine with a suitable 1,3-dicarbonyl compound. tu-clausthal.de The challenge in this approach lies in controlling the regioselectivity of the condensation, especially with unsymmetrical dicarbonyls. nih.gov

Another classical approach is the Ullmann condensation, an early example of a metal-mediated coupling reaction. thermofisher.com This reaction traditionally uses copper powder or copper salts at high temperatures to form C-C or C-heteroatom bonds. In the context of this compound synthesis, an Ullmann-type reaction could theoretically couple a 4-halopyrazole with another pyrazole, although harsh reaction conditions and limited substrate scope can be significant drawbacks. nih.govpreprints.org

1,3-Dipolar cycloaddition is a powerful, atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. benthambooks.comeurekaselect.com This strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrilimine, with a dipolarophile, typically an alkene or alkyne. nih.gov

To apply this to bipyrazole synthesis, one of the reactants must already contain a pyrazole moiety. For example, a hydrazonoyl halide bearing a pyrazole substituent can be treated with a base to generate a pyrazole-containing nitrilimine in situ. This reactive intermediate can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an activated methylene (B1212753) compound, to construct the second pyrazole ring, thereby forming the bipyrazole skeleton. benthambooks.comeurekaselect.com The choice of substituents on both the nitrilimine and the dipolarophile dictates the final substitution pattern of the newly formed ring.

Modern Catalytic Strategies for this compound Synthesis

Recent advances in organic synthesis have provided more efficient, selective, and milder methods for constructing C-N bonds, which are directly applicable to the synthesis of this compound. rsc.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of N-aryl heterocycles.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming C-N bonds. This reaction can be adapted to couple a pyrazole with a halo-pyrazole. For the synthesis of the target molecule, this could involve coupling pyrazole with a 4-amino-halopyrazole or, in a multi-step process, coupling pyrazole with a 4-halopyrazole followed by a subsequent amination step. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Copper-catalyzed N-arylation (a modern variant of the Ullmann reaction) offers an alternative, often more cost-effective, method. These reactions can couple the N-H bond of a pyrazole with an aryl halide. To form the 1,4'-bipyrazole linkage, this would involve reacting a pyrazole with a 4-halopyrazole in the presence of a copper(I) catalyst, a ligand (such as 1,10-phenanthroline), and a base in a polar aprotic solvent.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling for N-Arylation of Azoles
Catalyst SystemCoupling PartnersKey ConditionsReaction TypeReference
Pd(OAc)₂ / LigandAzole + Aryl HalideBase (e.g., Cs₂CO₃), Toluene, 100-110 °CBuchwald-Hartwig Amination thermofisher.com
CuI / LigandAzole + Aryl HalideBase (e.g., K₂CO₃), DMF or DMSO, 110-150 °CUllmann Condensation thermofisher.com
Pd₂(dba)₃ / Bippyphoso-Halide Phenylacetylenes + NucleophileMild conditions, broad scopeCross-Coupling mdpi.com

Direct C-H functionalization has emerged as a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach involves the direct coupling of a C-H bond of one ring with an N-H bond of another, typically mediated by a transition metal catalyst.

For the synthesis of this compound, a C-H functionalization strategy could involve the direct coupling of the C4-H bond of a 4-aminopyrazole with the N1-H of a second pyrazole. Palladium catalysts are often used for such transformations. nih.gov The reaction mechanism typically involves coordination of the catalyst to the pyrazole, followed by a C-H activation step to form a palladacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination yields the bipyrazole product and regenerates the active catalyst. nih.gov

A novel "pre-join" strategy has been reported for the dehydrogenative synthesis of biazoles. nih.gov This involves linking two pyrazole units via a temporary tether, which facilitates an intramolecular C-H/C-H dehydrogenative coupling. Subsequent removal of the tether yields the bipyrazole. This approach enhances regioselectivity due to the intramolecular nature of the key coupling step. nih.gov

Table 2: C-H Functionalization Strategies for Heteroarene Coupling
CatalystOxidant/AdditiveSubstratesKey FeatureReference
Pd(OAc)₂Ag₂CO₃PyrazolesIntramolecular dehydrogenative coupling via "pre-join" tether nih.gov
Pd(OAc)₂VariousPyridine + Arylating AgentNon-directed C-3 arylation of pyridine nih.govpreprints.org
Cu CatalystAir (O₂)5-AminopyrazolesDimerization via C-H/N-H and C-H/C-H coupling nih.gov

Chemo- and Regioselective Synthesis Considerations

The synthesis of asymmetrically substituted bipyrazoles presents a significant challenge in controlling regioselectivity—the specific orientation in which the rings are joined. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. semanticscholar.orgmdpi.com

To overcome these challenges, several strategies have been developed to achieve high chemo- and regioselectivity:

Controlled Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the outcome of the reaction. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly increase the regioselectivity in pyrazole formation. acs.org In multicomponent reactions involving 5-aminopyrazoles, reaction conditions can be tuned to favor specific isomers; high temperatures in the presence of a base like triethylamine (B128534) can yield one class of products, while sonication at room temperature under neutral conditions can favor another. acs.org

1,3-Dipolar Cycloaddition: This method offers a powerful and often highly regioselective approach to forming the pyrazole ring. thieme.de The reaction between nitrilimines (the dipole, often generated in situ from hydrazonyl chlorides) and a suitable dipolarophile can be designed to yield a single, specific regioisomer. mdpi.com This strategy avoids the potential for isomeric mixtures inherent in some condensation reactions.

Use of Pre-functionalized Pyrazoles: A common and effective strategy involves starting with a pyrazole ring that already contains a reactive group, such as a hydrazine moiety. Reacting a hydrazinopyrazole (B2914938) with a 1,3-dicarbonyl compound is a direct method for forming a bipyrazole linkage. semanticscholar.org This approach has been shown to be highly regioselective, with one specific regioisomer being isolated in most cases. semanticscholar.org A highly regioselective synthesis of novel 1,4'-bipyrazoles has been achieved through the cyclocondensation reaction of β-dimetilaminoenones with various hydrazines. scite.ai

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, can be engineered for high selectivity. beilstein-journals.orgnih.gov By carefully selecting the components and reaction conditions, chemists can guide the reaction pathway towards the desired bipyrazole product, minimizing side reactions and isomeric byproducts. acs.org

The selection of a particular synthetic strategy depends on the desired substitution pattern and the availability of starting materials. For a target like this compound, a route involving the reaction of a 4-substituted pyrazole with a hydrazine-bearing pyrazole, or a highly controlled multicomponent reaction, would be essential to ensure the correct 1,4'-connectivity and the placement of the amine group.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create processes that are more environmentally benign, efficient, and sustainable. nih.govresearchgate.net The synthesis of pyrazole and bipyrazole derivatives is an active area for the application of these principles, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free reaction conditions simplify synthesis, save energy, and mitigate issues related to solvent waste and toxicity. nih.gov Several solvent-free methods have been successfully applied to the synthesis of pyrazole-containing structures:

Microwave Irradiation: Microwave-assisted synthesis is a powerful tool that can accelerate reaction rates, often leading to higher yields in shorter times without the need for a solvent. mdpi.com This technique has been used for the one-pot synthesis of pyrazolone (B3327878) derivatives and in 1,3-dipolar cycloadditions to create bipyrazoles. mdpi.comresearchgate.net

Mechanochemistry: This approach involves using mechanical force (e.g., grinding or milling) to induce chemical reactions. A solvent-free, mechanochemical method for the chlorination of pyrazoles using trichloroisocyanuric acid has been developed, offering a rapid and operationally simple protocol. rsc.org

Thermal Condensation: Simple heating of reactants in the absence of a solvent can be an effective method. For example, the synthesis of bispyrazole derivatives has been achieved by heating 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with carbonyl compounds under solvent-free conditions. mdpi.com

Table 1: Examples of Solvent-Free Methodologies in Pyrazole Synthesis
MethodologyDescriptionAdvantagesReference
Microwave-Assisted SynthesisOne-pot reaction for pyrazolone derivatives from commercially available reagents.Simple, rapid, efficient, good to excellent yields (51-98%). mdpi.com
Heterogeneous CatalysisSynthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) using a reusable silica-bonded catalyst at 80 °C.High yields, catalyst reusability, avoids toxic solvents. nih.gov
MechanochemistryChlorination of pyrazoles using trichloroisocyanuric acid via grinding.Rapid, simple, high-yielding, avoids column chromatography. rsc.org

The development of sustainable catalysts and the use of less hazardous reagents are central to green synthesis. nih.gov The goal is to replace toxic, stoichiometric reagents with efficient, recyclable catalysts and to find safer alternatives for traditional reactants.

Heterogeneous and Recyclable Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Examples used in pyrazole synthesis include:

Silica-supported N-(propylaminobenzene)sulfonic acid (SBPASA): An efficient, reusable heterogeneous catalyst for preparing pyrazole analogs under solvent-free conditions. nih.gov

SnO–CeO2 Nanocomposites: A recyclable nanocomposite that serves as an effective heterogeneous catalyst for pyrazole synthesis. springerprofessional.de

Alum (KAl(SO₄)₂∙12H₂O): An inexpensive, reusable, and non-toxic catalyst used to synthesize bispyrazole derivatives under solvent-free conditions. mdpi.com

Nickel-based heterogeneous catalysts: Used for the one-pot synthesis of pyrazoles at room temperature and can be reused for multiple cycles. mdpi.com

Alternative Reagents: Replacing hazardous reagents is another critical aspect. For example, hydrazine is a common reagent in pyrazole synthesis but is highly toxic and explosive. A greener method has been developed using semicarbazide (B1199961) hydrochloride as a safer alternative to hydrazine for the synthesis of N-unsubstituted pyrazoles under "on water" conditions, which eliminates the need for both toxic hydrazine and organic solvents. rsc.org

Table 2: Examples of Sustainable Catalysts in Pyrazole Synthesis
CatalystReaction TypeKey FeaturesReference
Ammonium (B1175870) ChlorideKnorr pyrazole synthesisReadily available, inexpensive, non-toxic green catalyst. jetir.org
Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA)Synthesis of bis(1H-pyrazol-5-ols)Reusable, efficient under solvent-free conditions, high product yields. nih.gov
Alum (KAl(SO₄)₂∙12H₂O)Synthesis of bispyrazole derivativesInexpensive, reusable, non-toxic, effective in solvent-free reactions. mdpi.com
SnO–CeO2 NanocompositeGeneral pyrazole synthesisRecyclable, maintains high catalytic activity over multiple cycles. springerprofessional.de

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of a compound like this compound from a laboratory setting to a larger, preparative or industrial scale introduces a new set of challenges that require careful process optimization. The goal is to develop a robust, safe, and cost-effective process that consistently produces the target compound in high yield and purity. researchgate.net

Key considerations for scale-up include:

Reaction Condition Optimization: Parameters that are easily controlled on a small scale, such as heating, cooling, and stirring, become more complex in large reactors. A systematic method like Design of Experiments (DoE) can be used to efficiently optimize variables such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities. researchgate.net

Continuous Flow Chemistry: For many processes, switching from traditional batch synthesis to continuous flow chemistry offers significant advantages for scale-up. nih.gov In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a tube or coil. This technology allows for:

Enhanced Safety: Better control over reaction temperature and pressure, and the ability to handle hazardous reagents or intermediates in small, controlled volumes. nih.gov

Improved Efficiency: Shorter reaction times and higher throughput compared to batch processes. nih.gov

Consistency: Stable operating conditions lead to more consistent product quality. nih.gov Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, demonstrating its potential for larger-scale production. nih.gov

Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of all materials become critical. enamine.net Optimization may involve finding less expensive starting materials or catalysts, or replacing a hazardous solvent with a safer, more environmentally friendly alternative that does not compromise the reaction's performance.

Work-up and Purification: Isolation and purification of the final product can be a major bottleneck in scale-up. Methods that work in the lab, like column chromatography, are often impractical for large quantities. The process should be optimized to favor crystallization or extraction-based purifications, which are more amenable to large-scale operations. enamine.net

Successfully scaling the synthesis of this compound would require a dedicated process chemistry effort to address these factors, ensuring the final method is not only high-yielding but also safe, economical, and reproducible on a large scale. researchgate.netenamine.net

Computational and Theoretical Investigations of 1 H 1,4 Bipyrazol 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Optimized Structures

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. q-chem.compsicode.org It offers a balance between accuracy and computational cost, making it suitable for calculations on moderately sized molecules like 1'H-[1,4'-bipyrazol]-4-amine. q-chem.comrsc.org DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. nih.gov

In a typical DFT study of this compound, the geometry of the molecule would be optimized to find the most stable conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The results of such a study would include key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from a DFT Study.

Parameter Bond/Angle Value
Bond Length C-N (pyrazole ring) 1.35 Å
C-C (pyrazole ring) 1.40 Å
N-N (pyrazole ring) 1.38 Å
C-N (inter-ring) 1.42 Å
C-N (amine) 1.39 Å
Bond Angle C-N-N (pyrazole ring) 108°
N-C-C (pyrazole ring) 106°

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT study.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. acs.org These methods can provide highly accurate results, often considered the "gold standard" in computational chemistry, though they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain benchmark electronic structure and bonding information. rsc.org

These high-accuracy calculations would refine the understanding of the molecule's properties, providing precise values for its energy, electron affinity, and ionization potential.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the single bond connecting the two pyrazole (B372694) rings is a key conformational variable. Theoretical calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformations (energy minima) and the energy barriers between them. upenn.edulibretexts.org

A conformational analysis would reveal whether the molecule prefers a planar or a twisted arrangement of the two pyrazole rings and would quantify the energy differences between various conformers. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
Global Minimum 35 0.00
Local Minimum 145 1.20
Transition State 0 2.50

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites. researchgate.netescholarship.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole rings and the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the amine group would be expected to show positive potential, making them hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic transitions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

An FMO analysis of this compound would provide insights into its reactivity. A small HOMO-LUMO gap would suggest that the molecule is chemically reactive. mdpi.com The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule most involved in electron donation and acceptance, respectively.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound.

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: This data is hypothetical and serves as an example.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.dempg.denih.gov NBO analysis is used to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduuba.ar

For this compound, NBO analysis would quantify the delocalization of electrons across the bipyrazole system and the interactions between the lone pairs on the nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis would also provide information on the hybridization of the atoms, which is essential for understanding the molecule's geometry and bonding. uni-muenchen.de

Table 4: Hypothetical NBO Analysis Data for Selected Interactions in this compound.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N (amine) π*(C-C) (pyrazole) 5.2

Note: This data is hypothetical and illustrates the type of information obtained from an NBO analysis.

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. By calculating the electronic structure and vibrational modes, it is possible to simulate spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which can be compared with experimental data to confirm molecular structures.

For heterocyclic compounds similar to this compound, DFT calculations are routinely used to predict vibrational frequencies and chemical shifts. nih.govnih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute spectroscopic data. nih.gov For instance, in the study of a novel pyrazolo[3,4-b]pyridine derivative, theoretical calculations of IR and NMR spectra showed a high correlation with experimental data, validating the synthesized structure. nih.gov

The process involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: Computing the vibrational modes to predict IR and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.

NMR Shielding Calculations: Using methods like the Gauge-Independent Atomic Orbital (GIAO) to predict the 1H and 13C NMR chemical shifts. nih.gov

These predictions are invaluable for interpreting experimental spectra and assigning specific peaks to corresponding atomic motions or chemical environments.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Representative Pyrazole Derivative (Note: This table is a representative example based on methodologies described in the literature for similar compounds and does not represent actual data for this compound.)

Spectroscopic DataPredicted Value (DFT/B3LYP)Experimental ValueAssignment
IR Frequency (cm⁻¹) 34303425O-H Stretch
33603355N-H₂ Asymmetric Stretch
31303125N-H Stretch (pyrazole ring)
16651657C=O Stretch
¹H NMR Chemical Shift (ppm) 8.858.80H-4 (Pyridine ring)
7.997.94H-2 (Furan ring)
3.923.88O-CH₃
¹³C NMR Chemical Shift (ppm) 161.95161.89C-3 (Isoxazole ring)
156.05155.99C-5 (Isoxazole ring)

Data representation is based on findings for similar heterocyclic systems. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movement of atoms and molecules over time. rsc.org This technique is crucial for understanding the conformational flexibility, stability, and intermolecular interactions of a compound like this compound, particularly in a biological or solution-phase context.

MD simulations have been successfully applied to various pyrazole derivatives to study their interactions with biological targets, such as enzymes or DNA. rsc.orgnih.gov The simulation process involves:

System Setup: Placing the molecule in a simulation box, typically filled with a solvent (e.g., water), and adding ions to neutralize the system.

Energy Minimization: Relaxing the initial structure to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a set period (from nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal key dynamic properties. For instance, in studies of pyrazole-based inhibitors, MD simulations lasting 100 nanoseconds have been used to assess the stability of the protein-ligand complex. rsc.org Parameters such as the Root Mean Square Deviation (RMSD) are calculated to measure the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can identify flexible regions within the molecule. rsc.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of Pyrazole Derivatives (Note: This table is a representative example based on methodologies described in the literature for similar compounds.)

ParameterTypical Value / SoftwarePurposeReference
Simulation Software GROMACS, AMBER, DesmondTo run the MD simulation algorithm. rsc.orgmdpi.com
Force Field OPLS, AMBER, CHARMMTo define the potential energy of the system. rsc.org
Solvent Model TIP3P, SPC/E (Water)To simulate the aqueous environment. mdpi.com
Simulation Time 50 - 100 nsTo observe significant conformational changes and interactions. nih.govrsc.org
Ensemble NPT (Isothermal-isobaric)To maintain constant temperature and pressure. mdpi.com
Temperature 300 KTo simulate physiological conditions. rsc.org
Pressure 1 barTo simulate atmospheric pressure. mdpi.com

Cheminformatics Applications for Structural Feature Correlation

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. For a molecule like this compound, cheminformatics tools are essential for predicting its physicochemical properties, biological activity, and potential toxicity based on its structure.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related bipyrazole compounds, a QSAR model could predict the activity of this compound.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used to screen databases for other potentially active compounds.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of drug candidates. Cheminformatics tools can predict these properties in silico, helping to prioritize compounds with favorable profiles and flag potential issues early on. rsc.orgbiointerfaceresearch.com For example, ADMET analyses of pyrazole-carboxamide derivatives have been performed to assess their drug-likeness. nih.gov

Table 3: Illustrative Cheminformatics-Based Prediction of Physicochemical and Drug-Likeness Properties (Note: This table is a representative example based on common cheminformatics predictions for similar heterocyclic amines and does not represent actual data for this compound.)

Property / RulePredicted Value / StatusSignificance
Molecular Weight < 500 g/mol Drug-likeness (Lipinski's Rule)
LogP (Octanol-Water Partition Coefficient) < 5Drug-likeness (Lipinski's Rule)
Hydrogen Bond Donors < 5Drug-likeness (Lipinski's Rule)
Hydrogen Bond Acceptors < 10Drug-likeness (Lipinski's Rule)
Aqueous Solubility (LogS) -3.5Moderate solubility
Blood-Brain Barrier (BBB) Permeation LowPredicts CNS side effects
AMES Toxicity Non-mutagenicPredicts mutagenicity
hERG Inhibition Low riskPredicts cardiotoxicity risk

These properties are commonly evaluated in cheminformatics studies of potential drug candidates. rsc.orgbiointerfaceresearch.com

Chemical Reactivity, Derivatization, and Functionalization

Electrophilic Aromatic Substitution Reactions on the Bipyrazole Core

The bipyrazole core of 1'H-[1,4'-bipyrazol]-4-amine exhibits distinct reactivity in its two pyrazole (B372694) rings towards electrophilic aromatic substitution (EAS). The 4-amino group is a potent activating group, strongly directing incoming electrophiles to its ortho and para positions through resonance and inductive effects. In the context of the pyrazole ring, this directing influence targets the C3 and C5 positions. Conversely, the second pyrazole ring (the 1'H-pyrazol-1-yl substituent) acts as an electron-withdrawing group, deactivating the ring to which it is attached.

Consequently, electrophilic substitution is overwhelmingly favored to occur on the 4-aminopyrazole ring.

Halogenation: Direct C-H halogenation of aminopyrazole systems is well-documented to proceed regioselectively. beilstein-archives.org Using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), halogenation of this compound is expected to occur preferentially at the C5 position, which is ortho to the activating amino group. researchgate.net The reaction typically proceeds under mild conditions, often at room temperature without the need for a catalyst. researchgate.net

Nitration: Nitration using standard conditions, such as a mixture of nitric acid and sulfuric acid, would also be directed to the activated 4-aminopyrazole ring. The strong activating effect of the amine group facilitates substitution, likely at the C5 position. In some cases, nitration of aminated heterocyclic compounds can lead to the formation of nitramine derivatives. researchgate.net

The predicted regioselectivity for these reactions is summarized in the table below.

Reaction TypeReagent(s)Predicted Major Product
BrominationN-Bromosuccinimide (NBS)5-bromo-1'H-[1,4'-bipyrazol]-4-amine
ChlorinationN-Chlorosuccinimide (NCS)5-chloro-1'H-[1,4'-bipyrazol]-4-amine
IodinationN-Iodosuccinimide (NIS)5-iodo-1'H-[1,4'-bipyrazol]-4-amine
NitrationHNO₃ / H₂SO₄5-nitro-1'H-[1,4'-bipyrazol]-4-amine

Nucleophilic Substitution Reactions and Amine Reactivity

While nucleophilic aromatic substitution (SNAr) on the bipyrazole core itself is unlikely without the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group, the 4-amino group is a key site for a variety of nucleophilic reactions and derivatizations. nih.govwikipedia.orgmasterorganicchemistry.com The presence of the amino group is a convenient handle for further functionalization. tu-clausthal.de

Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used as a protecting group strategy or to introduce new functional moieties.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: Treatment of the 4-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a pyrazolediazonium salt. This intermediate is highly valuable in synthesis, serving as a precursor for a range of functional groups via Sandmeyer-type reactions, including halides, cyano, and hydroxyl groups. The synthesis of other substituted bipyrazoles has been achieved using pyrazolediazonium salts as key intermediates. tu-clausthal.de

Reaction TypeReagent(s)Product Type
AcylationAcetyl chloride, BaseN-(1'H-[1,4'-bipyrazol]-4-yl)acetamide
SulfonylationTosyl chloride, PyridineN-(1'H-[1,4'-bipyrazol]-4-yl)-4-methylbenzenesulfonamide
AlkylationMethyl iodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts
Reductive AminationBenzaldehyde, NaBH₃CNN-benzyl-1'H-[1,4'-bipyrazol]-4-amine
DiazotizationNaNO₂, HCl (0-5 °C)1'H-[1,4'-bipyrazol]-4-diazonium chloride

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to a nearby position. wikipedia.orgchem-station.comorganic-chemistry.org In this compound, several atoms can potentially act as DMGs: the nitrogen of the amino group and the pyridine-like nitrogen atoms (N2 and N2') of the pyrazole rings. baranlab.org

The acidic N-H protons of the amine and the N1'-H of the pyrazole ring would be deprotonated first by a strong base like n-butyllithium (n-BuLi). Using a sufficient excess of the base could then lead to C-H activation (lithiation).

Potential DoM Scenarios:

Amine-Directed: After initial N-H deprotonation, the resulting lithium amide could direct a second deprotonation at the ortho C3 or C5 positions.

Pyrazole-Directed: The pyridine-like N2' nitrogen on the unsubstituted ring could direct lithiation to the C3' or C5' position. This would likely require prior protection of the acidic N-H protons on the amine and the N1'-H position to prevent preferential deprotonation at those sites.

Protected Amine-Directed: Converting the amine to a more powerful DMG, such as a pivalamide (B147659) (-NHCOtBu) or carbamate, would enhance its directing ability and favor lithiation at the C3 and C5 positions.

Directing Group (DMG)Base (Equivalents)Potential Lithiation Site(s)Notes
-NH₂ / -NHLin-BuLi (2-3 eq.)C3 or C5Initial deprotonation of N-H occurs first.
Pyrazole N2' (with protected amine/N1'H)n-BuLi or s-BuLi (1 eq.)C3' or C5'Requires protection of acidic N-H protons to be effective.
-NH-Piv (Pivaloyl protected amine)s-BuLi or t-BuLi (2 eq.)C5 and/or C3Pivalamide is a strong DMG. N1'-H would also be deprotonated.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. nih.gov To utilize this compound in these reactions, it must first be derivatized to introduce a suitable coupling handle, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation (as described in 5.1) or by converting the 4-amino group into a halide via a diazonium salt intermediate.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with various aryl- or vinyl-boronic acids or esters to form new C-C bonds. wikipedia.orgnih.gov This reaction is highly versatile for constructing complex biaryl and heteroaryl systems. Successful Suzuki couplings have been reported for various halo-pyrazole substrates. rsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines to generate more complex substituted bipyrazoles. The C4-amination of 4-halo-1H-pyrazoles has been successfully demonstrated using various palladium catalysts and bulky phosphine (B1218219) ligands. researchgate.netnih.gov

Below is a table of representative conditions for these coupling reactions, based on studies of similar pyrazole systems.

ReactionCoupling PartnersCatalyst / LigandBaseSolvent
Suzuki-Miyaura 5-bromo-1'H-[1,4'-bipyrazol]-4-amine + Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane
Buchwald-Hartwig 5-bromo-1'H-[1,4'-bipyrazol]-4-amine + PiperidinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene

Oxidation and Reduction Chemistry

Specific studies on the oxidation and reduction of this compound are not extensively reported. However, its reactivity can be inferred from the general chemistry of pyrazoles and aromatic amines.

Oxidation: The pyrazole ring is generally a stable aromatic system, resistant to oxidation under mild conditions. However, the 4-amino group makes the molecule susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of colored polymeric materials or ring-opening products. Aromatic amines can be oxidized to nitroso, nitro, or azo compounds depending on the oxidant and reaction conditions.

Reduction: The pyrazole rings are already in a reduced aromatic state and are highly resistant to catalytic hydrogenation under typical conditions. The primary application of reduction chemistry in this context relates to the synthesis of the title compound or its analogues. For example, a common route to aromatic amines is the reduction of a corresponding nitro group. The synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been accomplished via the iron-catalyzed reduction of dinitropyrazole precursors using hydrazine (B178648) hydrate. rsc.org This suggests that a 4-nitro-1'H-[1,4'-bipyrazole] could be efficiently reduced to this compound.

Synthesis of Metal Complexes and Ligands Incorporating the Bipyrazole-4-amine Scaffold

Bipyrazole derivatives are excellent ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. rsc.org this compound is a versatile ligand capable of coordinating to metal ions in several ways, making it a valuable building block for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. researchgate.net The synthesis of such complexes typically involves reacting the bipyrazole ligand with a metal salt (e.g., chlorides, nitrates, perchlorates) in a suitable solvent like ethanol, methanol, or DMF. ekb.eg

The this compound ligand possesses three primary coordination sites: the pyridine-like nitrogen atom of the 4-aminopyrazole ring (N2), the pyridine-like nitrogen of the second pyrazole ring (N2'), and the nitrogen atom of the 4-amino group. This multi-functionality allows for diverse coordination behaviors.

Monodentate: Coordination through the most basic site, likely the N2' atom of the unsubstituted pyrazole ring.

Bidentate Bridging: The ligand can bridge two metal centers using the N2 and N2' atoms, leading to the formation of coordination polymers or dinuclear complexes. This is a common mode for bipyrazole and bipyridine-type ligands.

Bidentate Chelating: The ligand can form a five-membered chelate ring by coordinating to a single metal center through the N2 atom and the 4-amino group. Chelation is often a thermodynamically favored coordination mode.

Tridentate: In some arrangements, it is conceivable that the ligand could coordinate to a single metal center using N2, the amino group, and N2', although this would likely be sterically strained. More likely is a bridging mode where it acts as a three-connecting node in a network.

The electronic properties of the ligand can be tuned by substitution on the bipyrazole core or the amine, which in turn affects the properties of the resulting metal complexes, such as their catalytic activity, magnetic behavior, and luminescence.

Metal IonPotential Coordination ModeResulting Complex Type
Cu(II)Bidentate Bridging (N2, N2')1D, 2D, or 3D Coordination Polymer
Ni(II)Bidentate Chelating (N2, 4-NH₂)Mononuclear Complex [Ni(L)₂]²⁺
Ag(I)Bidentate Bridging (N2, N2')Dinuclear or Polymeric Structure
Pd(II)Bidentate Chelating (N2, 4-NH₂)Square Planar Mononuclear Complex
Co(II)Bidentate Bridging (N2, N2')Tetrahedral or Octahedral Polymer

Spectroscopic Characterization of Metal Complexes

The coordination of this compound to metal centers induces significant changes in its spectroscopic properties. These changes, observable through various spectroscopic techniques, provide valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes. While specific spectroscopic data for metal complexes of this compound is not extensively documented in publicly available literature, the characterization of complexes with analogous bipyrazole and amino-pyrazole ligands offers a strong precedent for the expected spectroscopic behavior.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for probing the coordination of the bipyrazole ligand to a metal ion. The coordination is typically evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds within the pyrazole rings, as well as the N-H stretching and bending vibrations of the amine group.

Upon complexation, the stretching vibration of the C=N bond in the pyrazole ring is expected to shift to a lower frequency, indicating a decrease in the bond order due to the donation of electron density from the nitrogen to the metal center. Similarly, the N-N stretching vibration may also be affected. The N-H stretching vibrations of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region, are also sensitive to coordination. A shift to lower wavenumbers upon complexation would suggest the involvement of the amine group in coordination or hydrogen bonding within the complex structure.

For instance, in a study of halogenoaminopyrazole derivatives, the N-H stretching vibration frequency in secondary amine structures was observed in the range of 3396–3124 cm⁻¹ nih.gov. The disappearance of these bands upon further reaction to form tertiary amines confirmed the structural change nih.gov.

Table 1: Expected IR Spectral Data for a Hypothetical Metal Complex of this compound

Functional Group Expected Wavenumber (cm⁻¹) - Free Ligand Expected Shift upon Complexation
N-H Stretch (amine) ~3400 Shift to lower frequency
C=N Stretch (pyrazole) ~1620 Shift to lower frequency

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the this compound ligand are expected to change upon coordination to a metal ion.

In the ¹H NMR spectrum, the protons on the pyrazole rings, particularly those adjacent to the coordinating nitrogen atoms, would likely experience a downfield shift due to the deshielding effect of the metal center. The chemical shift of the NH₂ protons would also be indicative of coordination. In a study on a substituted N-phenyl-bipyrazole derivative, ¹H NMR spectroscopy was instrumental in characterizing the compound's atropisomeric relationships nih.gov.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyrazole rings, especially those bonded to the coordinating nitrogens, would exhibit shifts in their resonance signals upon complexation. For example, in the characterization of 3-(5-(4-chlorophenyl)-1'-phenyl-2-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-3'-yl)-2H-chromen-2-one, ¹³C NMR was used to confirm the structure of this complex bipyrazole derivative amazonaws.com.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for a Diamagnetic Metal Complex of this compound

Proton Expected Chemical Shift (ppm) - Free Ligand Expected Shift upon Complexation
Pyrazole-H 7.5 - 8.5 Downfield shift

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The free this compound ligand is expected to exhibit π-π* transitions in the UV region. Upon coordination to a metal ion, new absorption bands may appear in the visible region, corresponding to d-d transitions (for transition metals) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can provide insights into the coordination geometry and the nature of the metal-ligand interaction. For instance, silver(I) coordination polymers with a tetramethyl-bipyrazole ligand exhibited a high-energy band around 330 nm attributed to ligand-centered fluorescence nih.govmdpi.com.

Mass Spectrometry:

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of metal complexes. Techniques such as Electrospray Ionization (ESI-MS) can be used to identify the molecular ion peak of the complex, providing direct evidence of its formation and stoichiometry. In the characterization of various pyrazole derivatives and their complexes, ESI-MS has been routinely used to confirm the molecular weight of the synthesized compounds ekb.egacs.org.

Polymerization Reactions Utilizing the Bipyrazole-4-amine Monomer

The bifunctional nature of this compound, possessing both nucleophilic amine and coordinating pyrazole moieties, makes it a promising candidate as a monomer for the synthesis of novel polymers. The amine group can participate in step-growth polymerization reactions such as polycondensation, while the bipyrazole unit can be utilized for the formation of coordination polymers.

Polycondensation Reactions:

The primary amine group on the this compound monomer can react with various electrophilic co-monomers to form condensation polymers. For example, reaction with diacyl chlorides, diesters, or diisocyanates would lead to the formation of polyamides, polyesters (via aminolysis), and polyureas, respectively. The resulting polymers would incorporate the rigid bipyrazole unit into the polymer backbone, which is expected to impart high thermal stability and specific mechanical properties to the material.

Table 3: Potential Polycondensation Reactions of this compound

Co-monomer Resulting Polymer Type Expected Linkage
Diacyl Chloride Polyamide Amide (-CO-NH-)
Diisocyanate Polyurea Urea (-NH-CO-NH-)

The characterization of such polymers would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal properties, and spectroscopic methods (IR, NMR) to confirm the polymer structure.

Coordination Polymers:

The bipyrazole moiety of this compound provides two nitrogen atoms that can coordinate to metal ions, acting as a bridging ligand to form coordination polymers. The self-assembly of this monomer with various metal salts could lead to the formation of one-, two-, or three-dimensional networks. The properties of these coordination polymers, such as their porosity, catalytic activity, and magnetic or optical properties, would be highly dependent on the choice of the metal ion and the coordination geometry.

Table 4: Potential Metal Ions for Coordination Polymerization with this compound

Metal Ion Typical Coordination Geometries Potential Properties of the Coordination Polymer
Cu(II) Square planar, Octahedral Catalysis, Magnetic properties
Ag(I) Linear, Trigonal planar Luminescence, Antimicrobial activity
Zn(II) Tetrahedral, Octahedral Luminescence, Porosity

The characterization of these coordination polymers would heavily rely on single-crystal X-ray diffraction to determine the network structure. Spectroscopic methods (IR, UV-Vis) would be used to confirm the coordination of the ligand to the metal centers, and thermal analysis (TGA) would provide information on the stability of the polymer network.

Advanced Applications in Materials Science and Catalysis

Integration into Advanced Organic Materials

The bifunctional nature of 1'H-[1,4'-bipyrazol]-4-amine, possessing both hydrogen bond donors and acceptors, along with its potential for π-π stacking interactions, makes it an attractive candidate for incorporation into a variety of advanced organic materials. Its rigid bipyrazole core contributes to thermal stability and structural order, while the amine functionality provides a reactive handle for further chemical modifications and polymerization.

Precursors for Optoelectronic Materials

While direct applications of this compound in optoelectronic devices are still an emerging area of research, the broader class of bipyrazole derivatives has shown promise. The inherent conjugation within the bipyrazole system can be extended through chemical modification, a process for which the amine group of this compound serves as a key reactive site. Theoretical studies and preliminary experimental work on related compounds suggest that polymers and coordination complexes derived from this bipyrazole could exhibit interesting photophysical properties, including fluorescence and phosphorescence, which are crucial for applications in organic light-emitting diodes (OLEDs) and sensors. The nitrogen-rich nature of the bipyrazole rings can also influence the electronic properties of resulting materials, potentially leading to applications in organic semiconductors.

Components in Porous Materials (e.g., MOFs, COFs)

The ditopic nature of this compound, with nitrogen atoms in the pyrazole (B372694) rings capable of coordinating to metal centers, makes it a suitable ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with well-defined pores, and the properties of the framework can be tuned by the choice of the organic linker. The bipyrazole unit can act as a rigid strut, while the amine group can be either a secondary coordination site or a functional group that lines the pores of the MOF. This functionalization can enhance the selective adsorption of specific molecules, such as carbon dioxide, or provide catalytic sites within the porous structure.

Similarly, in the realm of Covalent Organic Frameworks (COFs), which are constructed entirely from light elements through strong covalent bonds, this compound can serve as a valuable monomer. The amine group can undergo condensation reactions with aldehyde-functionalized monomers to form stable imine-linked COFs. The resulting materials would possess a high density of nitrogen atoms within their porous framework, which can be advantageous for applications in gas storage and catalysis.

Table 1: Potential of this compound in Porous Materials

Material Type Role of this compound Potential Applications
Metal-Organic Frameworks (MOFs) Ditopic Ligand Gas storage and separation, Heterogeneous catalysis

Polymerizable Monomers for Functional Polymers

The primary amine group on the this compound scaffold provides a reactive site for polymerization. It can participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or reaction with epoxides to form epoxy resins. The incorporation of the rigid and thermally stable bipyrazole unit into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting polymers. Furthermore, the nitrogen atoms within the bipyrazole rings can act as sites for hydrogen bonding or metal coordination, leading to polymers with interesting self-assembly properties or the ability to form polymer-metal composites.

Role as a Ligand in Catalysis

The nitrogen atoms in the pyrazole rings of this compound are excellent donors for coordinating with transition metals, making it a promising ligand in catalysis. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the bipyrazole backbone, although research in this area is still developing.

Transition Metal Catalysis (e.g., C-C, C-N bond formation)

Bipyrazole-based ligands have been explored in various transition metal-catalyzed reactions, including important carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in organic synthesis for the construction of complex molecules, including pharmaceuticals and functional materials. While specific studies detailing the use of this compound in these reactions are limited, the structural analogy to other successful bidentate nitrogen-donor ligands suggests its potential. The electronic properties of the bipyrazole ligand can influence the reactivity and stability of the metal catalyst, and the amine group could potentially play a secondary role in modulating the catalytic activity or in immobilizing the catalyst on a solid support.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic Reaction Metal Center Role of this compound
Suzuki-Miyaura Coupling Palladium, Nickel Bidentate Ligand
Heck Coupling Palladium Bidentate Ligand

Organocatalysis and Asymmetric Catalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The amine group in this compound could potentially act as a Brønsted or Lewis base catalyst in certain transformations. For instance, it could catalyze aldol (B89426) or Michael addition reactions by activating the carbonyl or enone substrates.

Furthermore, the development of chiral derivatives of this compound could open doors to its application in asymmetric catalysis. By introducing a chiral center into the ligand structure, it may be possible to create chiral metal complexes or organocatalysts that can induce enantioselectivity in chemical reactions. This is a highly sought-after goal in the synthesis of pharmaceuticals and other bioactive molecules, where a specific stereoisomer is often required. While this remains a prospective area, the fundamental structure of this compound provides a promising scaffold for the design of new asymmetric catalysts.

Mechanistic Studies of Catalytic Cycles Involving this compound

The application of this compound and its derivatives as ligands in homogeneous catalysis is an area of growing interest. These bipyrazole ligands can coordinate with various transition metals, such as palladium, copper, and nickel, to form catalytically active complexes for a range of organic transformations, including cross-coupling reactions. Mechanistic studies of the catalytic cycles involving these complexes are crucial for understanding catalyst behavior, optimizing reaction conditions, and designing more efficient catalysts. While specific detailed mechanistic studies exclusively featuring this compound are not extensively documented in publicly available literature, the catalytic cycles are expected to follow well-established patterns for similar nitrogen-donor ligands in cross-coupling reactions.

The catalytic cycles for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, when employing a palladium catalyst with a bidentate nitrogen-donor ligand such as this compound, generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions:

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the active Pd(0) species. The this compound ligand (L) coordinates to the palladium center, influencing its electronic properties and stability.

The key steps are as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the Pd(0) complex. This step involves the cleavage of the R-X bond and the formation of a new Pd(II) intermediate, where both R and X are bonded to the palladium center. The electron-donating nature of the aminobipyrazole ligand can facilitate this step by increasing the electron density on the palladium atom.

Transmetalation (in Suzuki-Miyaura Coupling): In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. Here, an organoboron compound (R'-B(OR)2), activated by a base, transfers its organic group (R') to the Pd(II) complex, displacing the halide (X). This forms a new diorganopalladium(II) intermediate. The nature of the ligand can influence the rate and efficiency of this transfer.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (R and R') on the palladium center couple to form the desired product (R-R'), and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle. The steric and electronic properties of the this compound ligand play a critical role in promoting this final step.

The presence of the amine group on the bipyrazole scaffold can potentially influence the catalytic cycle in several ways. It can act as an internal base or a hydrogen-bond donor, which might affect the activation of the coupling partners or stabilize key intermediates in the catalytic cycle. However, without specific research data, these remain plausible hypotheses.

Detailed mechanistic understanding requires advanced studies, including:

Kinetic Analysis: To determine the rate-determining step of the reaction and the influence of reactant and catalyst concentrations.

Spectroscopic Studies (e.g., NMR, IR, X-ray crystallography): To identify and characterize the various palladium intermediates within the catalytic cycle.

Computational Modeling (e.g., Density Functional Theory - DFT): To calculate the energy profiles of the reaction pathway, visualize transition states, and understand the electronic effects of the ligand on the catalytic center.

While the general framework for the catalytic cycles involving this compound can be inferred from established mechanisms with similar ligands, dedicated research is necessary to elucidate the specific nuances and potential unique roles of this particular compound in catalysis. Such studies would provide valuable insights for the rational design of more effective and selective catalytic systems.

Q & A

Q. Basic Research Focus

  • Antimicrobial screening :
    • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) using broth microdilution (CLSI guidelines) .
  • Kinase inhibition :
    • ATP-competitive assays : Use TR-FRET-based kits (e.g., LanthaScreen) to measure IC₅₀ values against kinases like JAK2 or EGFR .
  • Cytotoxicity :
    • MTT assay : Screen against cancer cell lines (HeLa, MCF-7) with doxorubicin as a positive control .
      Controls : Include vehicle (DMSO) and reference compounds (e.g., ciprofloxacin for antimicrobial tests) .

How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Q. Advanced Research Focus

  • Byproduct analysis :
    • LC-MS : Identify impurities (e.g., dehalogenated intermediates or dimeric side products) .
    • Kinetic studies : Monitor reaction progress via in situ FT-IR to adjust reagent stoichiometry .
  • Optimization strategies :
    • Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) and minimizes thermal decomposition .
    • Flow chemistry : Enhances mixing and heat transfer for Pd-catalyzed steps, improving yields by 15–20% .
  • Purification : Use preparative HPLC with C18 columns to separate regioisomers .

What computational approaches predict the coordination chemistry of this compound with transition metals?

Q. Advanced Research Focus

  • DFT modeling :
    • Metal-ligand binding energy : Calculate affinity for Cu(II), Zn(II), or Ru(II) using B3LYP/6-311+G(d,p) basis sets .
    • Electronic spectra : Simulate UV-Vis absorption bands (e.g., d-d transitions) for potential OLED applications .
  • Molecular docking : Predict interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
  • MD simulations : Assess stability of metal complexes in aqueous vs. lipid environments .

How can contradictory data on the biological activity of bipyrazole derivatives be resolved?

Q. Advanced Research Focus

  • Source analysis :
    • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurity-driven artifacts .
    • Assay variability : Compare results across multiple platforms (e.g., fluorescence vs. luminescence readouts) .
  • Structure-activity relationships (SAR) :
    • Substituent effects : Systematically vary substituents (e.g., electron-withdrawing groups on pyrazole rings) to isolate activity trends .
    • Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell-based assays .

What strategies enhance the stability of this compound in biological matrices?

Q. Advanced Research Focus

  • Formulation :
    • Nanocarriers : Encapsulate in PEGylated liposomes to reduce enzymatic degradation in serum .
    • Prodrug design : Introduce acetyl-protected amines for pH-dependent activation .
  • Stability studies :
    • Forced degradation : Expose to light, heat, and oxidizing agents (H₂O₂) to identify degradation pathways .
    • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS .

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Feasible Synthetic Routes

Reactant of Route 1
1'H-[1,4'-bipyrazol]-4-amine
Reactant of Route 2
1'H-[1,4'-bipyrazol]-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.